2-Nitro-6-benzyloxy phenol
Description
Properties
IUPAC Name |
2-nitro-6-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIJREAKAWRMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-benzyloxy phenol typically involves the nitration of 6-benzyloxy phenol. The process can be summarized as follows:
Nitration Reaction: 6-Benzyloxy phenol is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions. The reaction introduces a nitro group at the ortho position relative to the hydroxyl group on the phenol ring.
Reaction Conditions: The nitration reaction is usually carried out at low temperatures (0-5°C) to minimize the formation of by-products and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-benzyloxy phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The hydroxyl group on the phenol ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or Fremy’s salt (potassium nitrosodisulfonate).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as alkoxides or amines.
Oxidation: Potassium permanganate or Fremy’s salt.
Major Products Formed
Reduction: 2-Amino-6-benzyloxy phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones.
Scientific Research Applications
Organic Synthesis
2-Nitro-6-benzyloxy phenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves the nitration of 6-benzyloxy phenol using a nitrating agent like a mixture of concentrated sulfuric acid and nitric acid. This process introduces the nitro group at the ortho position relative to the hydroxyl group on the phenol ring, which is essential for its reactivity in subsequent reactions.
| Reaction Type | Description |
|---|---|
| Nitration | Introduction of nitro group at ortho position |
| Reduction | Conversion of nitro to amino group for further reactions |
| Substitution | Replacement of hydroxyl group with other functional groups |
Pharmaceutical Applications
The derivatives of this compound exhibit significant biological activities, indicating potential as drug candidates. Research has shown that compounds containing this structure can interact with various biological targets, including enzymes and receptors.
Case Studies
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell growth, suggesting their utility in cancer treatment protocols.
Materials Science
In materials science, this compound can be utilized to develop novel materials with specific properties. Its application includes:
- Polymers and Resins : The compound can enhance the thermal stability and flame resistance of plastics and coatings.
- Antioxidants : It serves as an antioxidant in various formulations, improving material longevity.
Biological Studies
This compound is also used as a probe in biochemical research to study enzyme activities and metabolic pathways involving nitro and phenol groups. Its ability to undergo reduction and substitution reactions makes it a versatile tool for investigating biochemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-6-benzyloxy phenol depends on its chemical structure and the specific reactions it undergoes:
Reduction: The nitro group is reduced to an amino group, which can participate in further chemical reactions or interact with biological targets.
Substitution: The hydroxyl group can be replaced by other functional groups, altering the compound’s reactivity and interactions.
Oxidation: The formation of quinones can lead to redox cycling, which is important in biological systems for electron transfer processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 2-nitro-6-benzyloxy phenol and similar compounds:
Key Findings from Comparative Analysis
Electronic Effects: The nitro group in this compound reduces electron density at the ortho and para positions, making it less reactive toward electrophilic substitution compared to analogs like 2-methoxy-6-(2-propenyl)phenol, where methoxy is electron-donating .
Solubility and Stability :
- Lipophilicity follows the trend: benzyloxy > butoxy > methoxy > chloro. This property is critical in pharmaceutical formulations where membrane permeability is essential .
- Stability under acidic/basic conditions varies: Nitro groups generally enhance resistance to oxidation, while benzyloxy groups may undergo cleavage under strong acids .
Toxicity and Safety: Limited toxicological data exist for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
